

# In-Depth Technical Guide: $^1\text{H}$ NMR Spectroscopy of N-Methoxy-N,2-dimethylpropanamide

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## Compound of Interest

Compound Name:	<i>N</i> -Methoxy- <i>N</i> ,2-dimethylpropanamide
Cat. No.:	B045791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **N-Methoxy-N,2-dimethylpropanamide**. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent or intermediate.

## Spectroscopic Data Summary

The  $^1\text{H}$  NMR spectrum of **N-Methoxy-N,2-dimethylpropanamide** exhibits four distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts ( $\delta$ ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Signal Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
O-CH <sub>3</sub>	3.72	Singlet (s)	3H	-
CH	3.31	Multiplet (m)	1H	-
N-CH <sub>3</sub>	3.18	Singlet (s)	3H	-
C(CH <sub>3</sub> ) <sub>2</sub>	1.09	Doublet (d)	6H	6.87

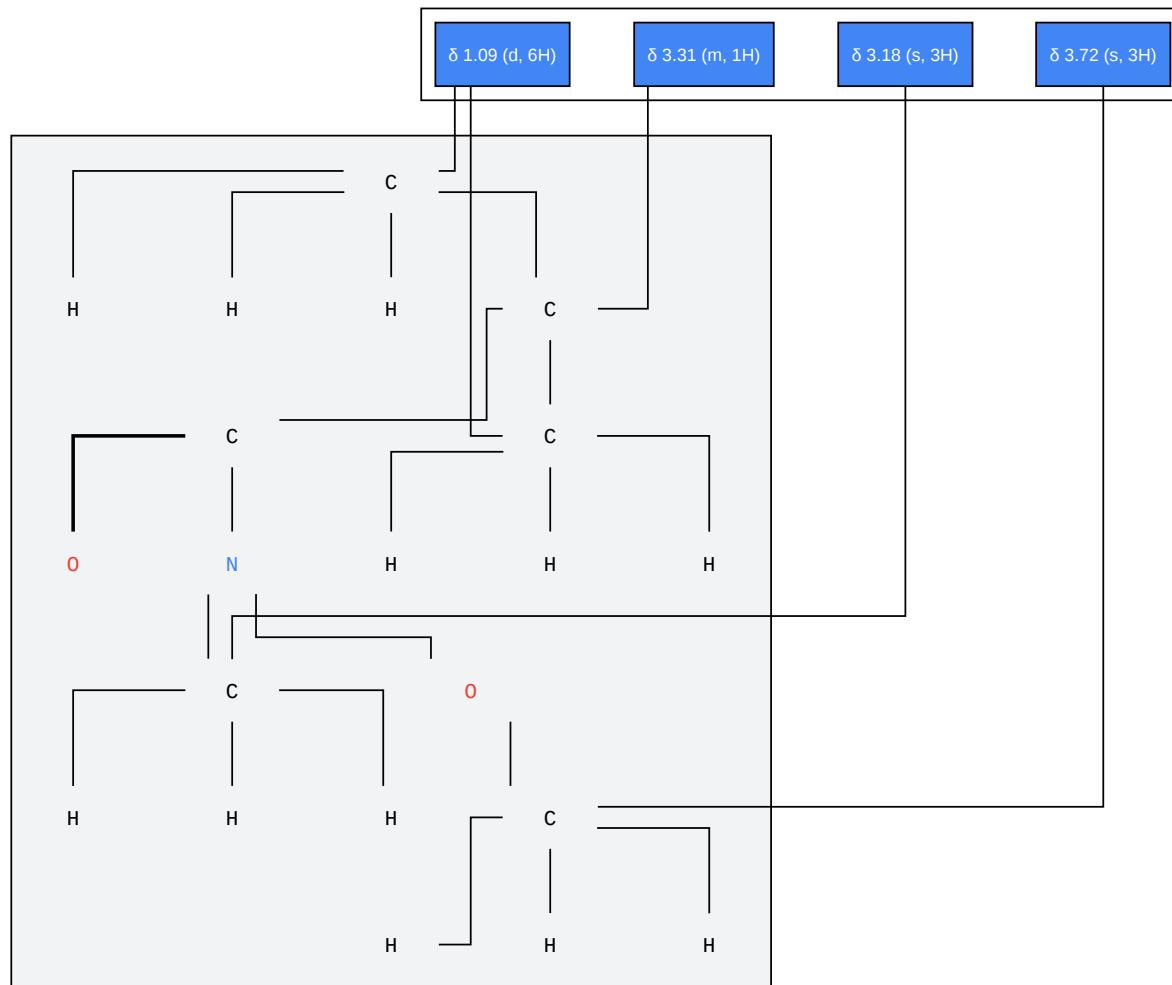
## Experimental Protocol

The following experimental parameters were utilized for the acquisition of the  $^1\text{H}$  NMR data for **N-Methoxy-N,2-dimethylpropanamide**.[\[1\]](#)

- Spectrometer: The spectrum was recorded on a 300 MHz NMR spectrometer.[\[1\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) was used as the solvent for the sample.[\[1\]](#)
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.
- Data Acquisition: Standard pulse-acquire sequences were used to obtain the  $^1\text{H}$  NMR spectrum.

## Structural Assignment and Signal Correlation

The chemical structure of **N-Methoxy-N,2-dimethylpropanamide** and the correlation of the observed  $^1\text{H}$  NMR signals to the corresponding protons are illustrated in the following diagram.



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Caption: Chemical structure of **N-Methoxy-N,2-dimethylpropanamide** with <sup>1</sup>H NMR signal assignments.

## Interpretation of the Spectrum

- $\delta$  3.72 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH<sub>3</sub>) attached to the nitrogen atom. The absence of splitting indicates no adjacent protons.
- $\delta$  3.31 (m, 1H): The multiplet signal is assigned to the single proton on the isopropyl group's tertiary carbon (-CH). It appears as a multiplet due to coupling with the six protons of the adjacent methyl groups.
- $\delta$  3.18 (s, 3H): This singlet represents the three protons of the methyl group (-NCH<sub>3</sub>) attached directly to the nitrogen atom. Its singlet nature is due to the lack of neighboring protons.
- $\delta$  1.09 (d,  $J = 6.87$  Hz, 6H): This doublet is characteristic of the six equivalent protons of the two methyl groups (-C(CH<sub>3</sub>)<sub>2</sub>) of the isopropyl moiety. The signal is split into a doublet by the single adjacent methine proton, with a coupling constant of 6.87 Hz.[\[1\]](#)

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## References

- 1. N-Methoxy-N,2-dimethylpropanamide | 113778-69-1 [chemicalbook.com]
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